

# A Comparative Pharmacokinetic Analysis of Bromo-Dragonfly and Related Psychoactive Benzodifurans

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Compound of Interest		
Compound Name:	Bromo-dragonfly hydrochloride	
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This guide provides a comparative analysis of the pharmacokinetic properties of Bromo-dragonfly and its structurally related psychoactive compounds. Due to the limited availability of formal pharmacokinetic studies on Bromo-dragonfly, this comparison incorporates data from its close analogue, 2C-B-fly, and the more extensively studied 2C-B-Fly-NBOMe, alongside insilico predictions and in-vitro metabolic data. The information is intended to support research and drug development efforts in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this potent class of hallucinogenic phenethylamines.

# **Executive Summary**

Bromo-dragonfly is a potent and long-acting hallucinogen, with its pharmacokinetic profile being a key determinant of its profound and prolonged effects, as well as its significant toxicity. A critical finding from in-vitro studies is its notable resistance to hepatic metabolism, which likely contributes to its extended duration of action, lasting up to three days. In contrast, its analogue 2C-B-fly undergoes metabolism by cytochrome P450 2D6 (CYP2D6) and monoamine oxidase A (MAO-A). Furthermore, Bromo-dragonfly itself is a potent inhibitor of MAO-A. Animal studies on the related compound 2C-B-Fly-NBOMe provide valuable quantitative insights into the potential pharmacokinetic behavior of this class of molecules.

# **Data Presentation: Comparative Pharmacokinetics**







The following table summarizes the available pharmacokinetic parameters for Bromo-dragonfly and its analogues. It is important to note the scarcity of in-vivo quantitative data for Bromo-dragonfly, necessitating a qualitative description based on existing research.



Parameter	Bromo-dragonfly	2C-B-fly	2C-B-Fly-NBOMe (in rats)
Maximum Plasma Concentration (Cmax)	Data not available from controlled studies.	Data not available from controlled studies.	28 ng/mL (serum)
Time to Cmax (Tmax)	Delayed onset of up to 6 hours suggests a slow absorption or distribution phase.[1]	Data not available from controlled studies.	0.5 hours (serum)
Area Under the Curve (AUC)	Expected to be large due to high potency and long duration of action.	Data not available from controlled studies.	Data not available.
Elimination Half-life (t½)	Estimated to be very long (duration of action 1-3 days).[1]	Shorter than Bromodragonfly due to metabolism.	1.56 hours (serum)
Bioavailability	High gastrointestinal absorption predicted by in-silico models.[2]	Data not available.	Data not available.
Metabolism	Resistant to metabolism in in-vitro human liver microsome and cytosol systems.[1]	Metabolized by CYP2D6 (monohydroxylation) and MAO-A (deamination), also undergoes N- acetylation.[1]	Extensive metabolism, with 35 phase I and 9 phase II metabolites identified in rats and in-vitro systems.
Key Metabolic Enzymes	Potent competitive inhibitor of MAO-A (Ki of 0.352 µM).[1]	CYP2D6, MAO-A.[1]	Not explicitly detailed in the provided results.
Route of Administration in Studies	N/A (Data from in-vitro and case reports)	N/A (Data from in-vitro studies)	Subcutaneous (1 mg/kg)



# Experimental Protocols In-vitro Metabolism of Bromo-dragonfly and 2C-B-fly

The metabolic stability of Bromo-dragonfly and 2C-B-fly was assessed using pooled human liver microsomes (HLM) and pooled human liver cytosol (HLC).

- System Components: Pooled HLM and HLC to represent a broad range of metabolic enzyme activity. Recombinant enzymes were also used to identify specific enzyme contributions.
- Incubation: The compounds were incubated with HLM and HLC in the presence of necessary cofactors (e.g., NADPH for CYP450 enzymes).
- Metabolite Identification: The reaction mixtures were analyzed using liquid chromatographyhigh-resolution mass spectrometry (LC-HRMS) to detect and identify any metabolites formed.
- Enzyme Inhibition Assay: The inhibitory effect of Bromo-dragonfly on MAO-A was determined by measuring the deamination of serotonin (5-HT) in the presence of varying concentrations of the drug, with reaction products quantified by LC-MS/MS.[1]

## In-vivo Pharmacokinetics of 2C-B-Fly-NBOMe in Rats

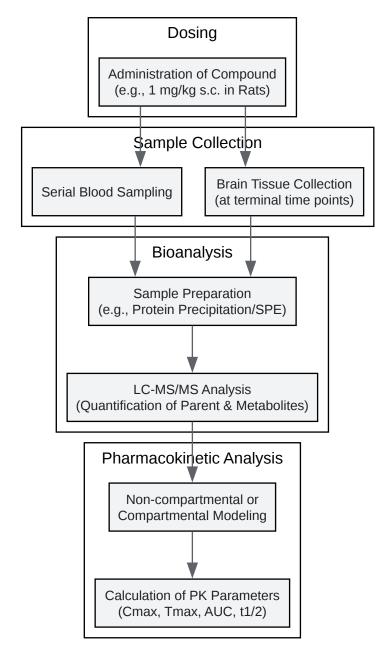
A pharmacokinetic study of 2C-B-Fly-NBOMe was conducted in adult male Wistar rats.[4][5]

- Animal Model: Adult male Wistar rats.
- Dosing: A single subcutaneous dose of 1 mg/kg of 2C-B-Fly-NBOMe was administered.
- Sample Collection: Blood serum and brain tissue samples were collected at multiple time points over a 24-hour period.
- Analytical Method: The concentration of 2C-B-Fly-NBOMe in serum and brain tissue was quantified using liquid chromatography-mass spectrometry (LC/MS).

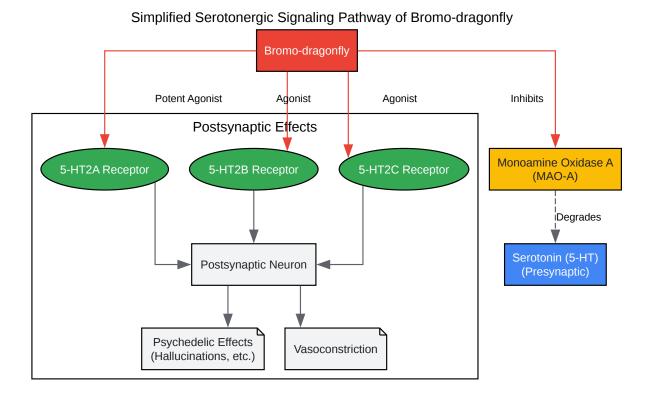
# **Mandatory Visualization**



#### Experimental Workflow for Preclinical Pharmacokinetic Assessment







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